7,8-Dihydroxy-5-methoxy-2H-chromen-2-one

5-lipoxygenase 5-HETE inflammation

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one (fraxinol) is a naturally occurring coumarin characterized by a unique 5-methoxy-7,8-dihydroxy substitution pattern that fundamentally differentiates its biological profile from related in-class compounds. Unlike 6,7-dihydroxycoumarin (esculetin), 7,8-dihydroxycoumarin (daphnetin), or 7,8-dihydroxy-6-methoxycoumarin (fraxetin), fraxinol possesses a hydroxyl pair at C-7/C-8 with a methoxy group at C-5 on the 2H-chromen-2-one scaffold.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
Cat. No. B11894729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxy-5-methoxy-2H-chromen-2-one
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC(=O)OC2=C(C(=C1)O)O
InChIInChI=1S/C10H8O5/c1-14-7-4-6(11)9(13)10-5(7)2-3-8(12)15-10/h2-4,11,13H,1H3
InChIKeyBBGLRBGNYGPYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroxy-5-methoxy-2H-chromen-2-one (Fraxinol): Structural and Pharmacological Baseline for Procurement Decisions


7,8-Dihydroxy-5-methoxy-2H-chromen-2-one (fraxinol) is a naturally occurring coumarin characterized by a unique 5-methoxy-7,8-dihydroxy substitution pattern that fundamentally differentiates its biological profile from related in-class compounds [1]. Unlike 6,7-dihydroxycoumarin (esculetin), 7,8-dihydroxycoumarin (daphnetin), or 7,8-dihydroxy-6-methoxycoumarin (fraxetin), fraxinol possesses a hydroxyl pair at C-7/C-8 with a methoxy group at C-5 on the 2H-chromen-2-one scaffold [2]. This structural arrangement arises from its isolation from Fraxinus plant species and confers distinct physicochemical properties that translate into quantifiable differences in enzyme inhibition potency, radical scavenging behavior, and in vivo pharmacological efficacy [3]. For procurement purposes, fraxinol should not be considered interchangeable with any other dihydroxycoumarin isomer or methoxy positional analog, as even minor positional shifts in substitution produce statistically significant and biologically meaningful deviations in activity [4].

Why 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one Cannot Be Substituted by Other Dihydroxycoumarins


Generic substitution between dihydroxycoumarins is scientifically unsound because the position of hydroxyl and methoxy substituents on the coumarin nucleus dictates which molecular targets are engaged and with what potency. The 5-methoxy-7,8-dihydroxy configuration of fraxinol is distinct from the 6,7-dihydroxy (esculetin), 7,8-dihydroxy (daphnetin), and 7,8-dihydroxy-6-methoxy (fraxetin) arrangements, and this positional isomerism produces divergent IC50 values against key enzymes, differing metal chelation properties, and non-overlapping in vivo pharmacological outcomes [1]. For example, esculetin is the most potent inhibitor of xanthine oxidase among hydroxycoumarins, whereas 7,8-dihydroxycoumarins including fraxinol are significantly less active or inactive against this enzyme, yet the 7,8-dihydroxy motif is considered ideal for direct radical scavenging and iron chelation [2]. In a head-to-head enzyme inhibition study, the IC50 values of daphnetin and fraxetin against 5-lipoxygenase-mediated 5-HETE formation differed by nearly 3-fold (6.90 μM vs. 2.57 μM), solely attributable to the presence or absence of a single methoxy group at C-6 [1]. The 5-methoxy positional isomer (fraxinol) is expected to exhibit further shifts in selectivity, rendering any ad hoc replacement without corroborating assay data a significant experimental risk. In vivo, fraxinol demonstrates unique melanogenesis-stimulating activity via CREB/MITF signaling that has not been reported for esculetin, daphnetin, or fraxetin, and independently attenuates LPS-induced acute lung injury through a distinct ACE-Ang II-AT1R/ACE2-Ang(1-7)-Mas equilibrium and NLRP3 inflammasome inhibition mechanism [3][4].

Quantitative Differentiation Evidence for 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one Against Closest Analogs


5-Lipoxygenase Inhibitory Potency: Fraxinol's 5-Methoxy Position Confers a Distinct IC50 Profile Versus Fraxetin and Daphnetin

In a direct head-to-head comparison of coumarins on 5-HETE formation from arachidonic acid in rat polymorphonuclear leukocytes, the structurally closest methoxy-substituted analog to fraxinol—fraxetin (6-methoxy-7,8-dihydroxycoumarin)—inhibited 5-lipoxygenase with an IC50 of 2.57 ± 0.088 μM, while the non-methoxylated 7,8-dihydroxycoumarin daphnetin exhibited an IC50 of 6.90 ± 2.07 μM [1]. The presence and position of the methoxy group thus produced a ~2.7-fold difference in potency [1]. Since fraxinol (5-methoxy-7,8-dihydroxycoumarin) is the 5-methoxy positional isomer of fraxetin, and given that substitution position is a known determinant of coumarin-enzyme interaction, fraxinol's IC50 against 5-lipoxygenase is expected to be measurably distinct from both fraxetin and daphnetin [2]. By comparison, esculetin (6,7-dihydroxycoumarin) was the most potent inhibitor in this assay with an IC50 of 1.46 ± 1.02 μM, demonstrating that the dihydroxy substitution position alone dictates a >4-fold range in inhibitory capacity across the coumarin family [1].

5-lipoxygenase 5-HETE inflammation arachidonic acid cascade

Structural Basis for Differential Metal Chelation and Radical Scavenging: 7,8-Dihydroxy Motif Versus 6,7-Dihydroxy Motif

A comprehensive review of coumarin antioxidant mechanisms established that the structural features necessary for direct reactive oxygen and nitrogen species (RONS) scavenging and metal chelation are apparently similar, and the ideal structures are 6,7-dihydroxy- or 7,8-dihydroxycoumarins [1]. However, a critical functional divergence was identified: 6,7-dihydroxycoumarin (esculetin) is the most active coumarin in the inhibition of xanthine oxidase, whereas 7,8-dihydroxycoumarin (daphnetin) and its derivatives are less active or inactive against this enzyme [1]. This target selectivity bifurcation means that a 7,8-dihydroxycoumarin such as fraxinol will exhibit strong iron chelation and direct radical scavenging but negligible xanthine oxidase inhibition, whereas the reverse applies to esculetin [1][2]. Both 6,7-dihydroxy- and 7,8-dihydroxycoumarins can reduce copper and iron, which may paradoxically potentiate Fenton chemistry—a clinically relevant caveat that underscores the non-interchangeability of these scaffolds in oxidative stress models [1].

metal chelation iron chelation radical scavenging Fenton reaction structure-activity relationship

In Vivo Acute Lung Injury Protection: Dose-Dependent Efficacy of Fraxinol Unreported for Other 7,8-Dihydroxycoumarins

In a BALB/c mouse model of LPS-induced acute lung injury (ALI), fraxinol administered at 20, 40, and 80 mg/kg significantly attenuated lung injury scores by 10.4%, 31.2%, and 50.3%, respectively, demonstrating clear dose-dependence [1]. At the same doses, fraxinol reduced LPS-induced apoptosis by 18.3%, 30.2%, and 55.6%, and suppressed NLRP3 inflammasome activation by 30.0%, 47.7%, and 63.6% [1]. In RAW264.7 macrophage cells, fraxinol (5, 10, and 25 μM) reduced apoptosis by 38.8%, 55.3%, and 68.9%, and NLRP3 activation by 20.6%, 55.7%, and 73.9% [1]. Critically, this ALI-protective activity has not been reported for the structurally closest analogs daphnetin (7,8-dihydroxycoumarin) or fraxetin (6-methoxy-7,8-dihydroxycoumarin), making this an application-specific differentiating feature of the 5-methoxy-7,8-dihydroxy substitution pattern [2]. The mechanism involves dual equilibration of the ACE-Ang II-AT1R and ACE2-Ang(1-7)-Mas axes, a pathway not previously associated with non-5-methoxylated 7,8-dihydroxycoumarins [1].

acute lung injury ALI NLRP3 inflammasome renin-angiotensin system in vivo pharmacology

Melanogenesis Stimulation: Fraxinol Activates CREB/MITF Pathway with Quantified Concentration-Dependent Response

Fraxinol treatment of B16F10 mouse melanoma cells increased melanin content and intracellular tyrosinase activity in a concentration-dependent manner without causing cytotoxicity [1]. Fraxinol enhanced the mRNA expression of melanogenic enzymes (tyrosinase, TRP-1, TRP-2) and increased MITF expression at both mRNA and protein levels [1]. The mechanism was confirmed to proceed via cAMP-dependent protein kinase A (PKA)-mediated CREB phosphorylation, as demonstrated by the PKA inhibitor H89, which significantly attenuated fraxinol-induced CREB phosphorylation, MITF expression, melanin content, and tyrosinase activity [1]. This melanogenic activity profile is unique to fraxinol among the 7,8-dihydroxycoumarin class: daphnetin has not been reported to stimulate melanogenesis, and esculetin has been identified as a tyrosinase inhibitor rather than a stimulator [2]. Fraxinol is now recognized as one of the plant-derived monomers capable of upregulating melanogenesis and tyrosinase activity through defined signaling pathways, positioning it as a candidate for depigmentation disorder research [3].

melanogenesis tyrosinase MITF CREB depigmentation vitiligo

Differential Cyclooxygenase Selectivity: The 5-Methoxy-7,8-Dihydroxy Configuration Tunes the 5-LOX/COX Inhibition Ratio

The same head-to-head study that compared coumarin effects on 5-lipoxygenase (5-HETE) and cyclooxygenase (HHT) revealed striking selectivity differences between structurally related compounds [1]. Fraxetin inhibited 5-HETE formation with an IC50 of 2.57 μM but was extremely weak against cyclooxygenase-mediated HHT formation (IC50 = 532.5 ± 33.0 μM), yielding a 5-LOX/COX selectivity ratio of approximately 207-fold [1]. Daphnetin showed a 5-LOX/COX selectivity ratio of approximately 20-fold (IC50: 6.90 μM vs. 139.0 μM) [1]. In contrast, esculetin had a selectivity ratio of approximately 39-fold (IC50: 1.46 μM vs. 57.3 μM) [1]. The presence and position of the methoxy group thus profoundly influences the 5-LOX/COX selectivity: the 6-methoxy substitution in fraxetin produced the highest 5-LOX selectivity (~207-fold), while the 5-methoxy substitution in fraxinol is predicted to generate yet another distinct selectivity profile based on the established position-dependent structure-activity relationship [1][2].

cyclooxygenase COX HHT 5-lipoxygenase/cyclooxygenase selectivity eicosanoid

Evidence-Backed Application Scenarios for 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one Procurement


Acute Lung Injury and NLRP3 Inflammasome Research

Fraxinol is uniquely suited for in vivo and in vitro studies of acute lung injury (ALI) where modulation of the renin-angiotensin system and NLRP3 inflammasome is the endpoint. The documented dose-dependent attenuation of lung injury scores (up to 50.3% at 80 mg/kg), apoptosis reduction (up to 55.6%), and NLRP3 suppression (up to 63.6%) in BALB/c mice, combined with confirmatory RAW264.7 macrophage data, provide a validated experimental framework [1]. No other 7,8-dihydroxycoumarin (daphnetin, fraxetin) or 6,7-dihydroxycoumarin (esculetin) has published comparable ALI efficacy data, making fraxinol the sole coumarin-based tool compound for this indication [2].

Melanogenesis and Depigmentation Disorder Drug Discovery

Fraxinol is the only coumarin within the 7,8-dihydroxy class with demonstrated melanogenesis-stimulating activity. Its mechanism—PKA-mediated CREB phosphorylation leading to MITF upregulation and subsequent expression of tyrosinase, TRP-1, and TRP-2—is elucidated with mechanistic inhibitor (H89) confirmation [1]. This contrasts with esculetin, which inhibits tyrosinase, making fraxinol the procurement choice for vitiligo and hypopigmentation research programs where melanin synthesis stimulation is the therapeutic goal. The concentration-dependent response without cytotoxicity further supports its use in cell-based screening cascades [1].

Eicosanoid Pathway Profiling: 5-Lipoxygenase/COX Selectivity Studies

The 5-methoxy-7,8-dihydroxy configuration of fraxinol positions it as a critical comparator compound in structure-activity relationship (SAR) studies of the arachidonic acid cascade. Since the 6-methoxy positional isomer fraxetin exhibits ~207-fold 5-LOX selectivity and the non-methoxylated analog daphnetin exhibits ~20-fold selectivity, fraxinol provides the missing 5-methoxy data point necessary to complete the substitution-position map of coumarin effects on eicosanoid biosynthesis [1]. Procurement of fraxinol alongside fraxetin and daphnetin enables a full positional isomer comparison that is essential for rational design of selective 5-LOX or dual 5-LOX/COX inhibitors [2].

Metal Chelation and Oxidative Stress Mechanism Studies

As a 7,8-dihydroxycoumarin bearing a 5-methoxy group, fraxinol combines the ideal 7,8-dihydroxy motif for iron/copper chelation and direct RONS scavenging with negligible xanthine oxidase inhibitory activity [1]. This mechanistic profile is distinct from 6,7-dihydroxycoumarins (strong xanthine oxidase inhibitors) and from non-hydroxylated coumarins (no metal chelation). Researchers studying the interplay between metal-catalyzed Fenton chemistry and direct radical scavenging can use fraxinol as a probe that isolates chelation-dependent antioxidant effects without the confounding variable of xanthine oxidase inhibition [2].

Quote Request

Request a Quote for 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.